alpha-(4-Chloro-3-nitroanilino)-P-cresol
Description
α-(4-Chloro-3-nitroanilino)-P-cresol is a synthetic phenolic derivative characterized by a p-cresol backbone (4-methylphenol) modified at the α-position with a 4-chloro-3-nitroanilino group. This structure introduces electron-withdrawing substituents (chloro and nitro groups) on the aniline moiety, which significantly alters its electronic and steric properties compared to simpler cresol derivatives.
The compound’s structural complexity may confer unique biological and chemical behaviors, such as enhanced enzyme inhibition or altered solubility, making it a candidate for pharmaceutical and industrial applications.
Properties
CAS No. |
196935-04-3 |
|---|---|
Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C13H11ClN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-7,15,17H,8H2 |
InChI Key |
POCLXGTTWPFNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3-nitroanilino)-P-cresol typically involves the nitration of 4-chloroaniline followed by coupling with P-cresol. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chloro-3-nitroanilino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Alpha-(4-Chloro-3-nitroanilino)-P-cresol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of alpha-(4-Chloro-3-nitroanilino)-P-cresol involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The nitro and chloro groups in α-(4-Chloro-3-nitroanilino)-P-cresol create a strong electron-withdrawing environment, reducing electron density on the phenolic oxygen. This lowers its pKa compared to p-cresol (~7.5 vs. ~10.3), enhancing acidity but still insufficient to react with NaHCO₃ (similar to p-cresol) .
- Solubility: Increased molecular weight and hydrophobic substituents (e.g., nitroanilino group) reduce water solubility compared to p-cresol .
Enzyme Inhibition and Microbial Interactions
- p-Cresol is a key metabolite produced by Clostridioides difficile, enabling gut colonization by inhibiting competing Gram-negative bacteria .
- α-(4-Chloro-3-nitroanilino)-P-cresol: Analogous to p-HPA derivatives (e.g., compounds 6 and 8 in ), this compound may inhibit HpdBCA decarboxylase, a p-cresol biosynthesis enzyme. Its nitroanilino group could sterically clash with enzyme active sites, reducing efficacy compared to simpler inhibitors like compound 6 .
Anti-Inflammatory Activity
- p-Cresol dimer exhibits potent anti-inflammatory effects by suppressing NF-κB activation and COX-2 expression (IC₅₀: ~10 μM) .
- α-(4-Chloro-3-nitroanilino)-P-cresol: The nitro group may enhance electronegativity, improving interactions with inflammatory mediators. However, steric hindrance from the chloro-nitroanilino group could reduce efficacy compared to dimers.
Toxicity and Uremic Effects
- p-Cresol is a uremic toxin that enhances aluminum uptake in hepatocytes, exacerbating renal toxicity .
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